molecular formula C6H9N3S B14176760 2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 887604-96-8

2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B14176760
CAS No.: 887604-96-8
M. Wt: 155.22 g/mol
InChI Key: RDCOAHTVQCYVGD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that features a fused ring system combining thiazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through cyclization, forming the fused ring system .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets within biological systems . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

887604-96-8

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

2,6-dimethyl-5,6-dihydro-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C6H9N3S/c1-4-3-10-6-7-5(2)8-9(4)6/h4H,3H2,1-2H3

InChI Key

RDCOAHTVQCYVGD-UHFFFAOYSA-N

Canonical SMILES

CC1CSC2=NC(=NN12)C

Origin of Product

United States

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